5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Description
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-12-5-3-11(4-6-12)15-10-18-22-17(15)14-8-7-13(21-2)9-16(14)19/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNUEUZMKARKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis
The target compound’s oxazole ring can be constructed by reacting 2-(4-(4-methoxyphenylsulfonyl)benzamido)acetic acid with 4-methoxybenzaldehyde in acetic anhydride and sodium acetate. The reaction proceeds via:
-
Formation of an arylidene intermediate through aldol condensation.
Reaction Conditions :
-
Reflux in acetic anhydride (4 hours).
-
Catalyst: Anhydrous sodium acetate.
-
Workup: Precipitation with cold ethanol, recrystallization from ethanol-chloroform (1:2 v/v).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 56–66% (analogous compounds) |
| Temperature | Reflux (~140°C) |
| Characterization | FT-IR, -NMR, MS |
This method’s regioselectivity ensures the oxazole forms at the 5-position, critical for subsequent functionalization.
[3+2] Cycloaddition of Nitrile Oxides and Acetylenes
Nitrile oxide-alkyne cycloaddition offers a modular route to 1,2-oxazoles. For the target compound, 4-methoxyphenyl nitrile oxide can react with 5-methoxy-2-ethynylphenol under copper-free conditions.
Nitrile Oxide Generation
4-Methoxyphenylhydroxamic acid is treated with chloramine-T to generate the nitrile oxide in situ.
Cycloaddition Mechanism
The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the acetylene, forming the oxazole ring with complete regiocontrol.
Reaction Conditions :
Advantages :
AuCl3_33-Catalyzed Cycloisomerization of Acetylenic Oximes
Gold catalysis enables efficient cycloisomerization of acetylenic oximes to 3,5-disubstituted oxazoles.
Substrate Preparation
5-Methoxy-2-(propioloyl)phenol oxime is synthesized by oximation of the corresponding propargyl ketone.
Cyclization
Treatment with AuCl (5 mol%) in acetonitrile at 60°C induces cyclization, yielding the oxazole core.
Key Data :
This method avoids harsh acids and enables late-stage functionalization of sensitive phenolic groups.
Robinson-Gabriel Synthesis with Polyphosphoric Acid
The Robinson-Gabriel method, involving cyclodehydration of acylamino ketones, is adaptable to the target compound.
Acylamino Ketone Synthesis
5-Methoxy-2-(4-methoxybenzoyl)aminophenol is prepared by coupling 4-methoxybenzoic acid with 5-methoxy-2-aminophenol.
Cyclodehydration
Heating with polyphosphoric acid (PPA) at 120°C induces cyclization and dehydration.
Optimization :
-
Workup : Neutralization with NaHCO, extraction with ethyl acetate.
Microwave-Assisted Green Synthesis
Microwave irradiation enhances reaction efficiency and reduces solvent use. A two-step protocol is proposed:
Oxazolone Formation
4-Methoxyhippuric acid reacts with 4-methoxybenzaldehyde under microwave irradiation (300 W, 70°C, 8 minutes).
Cyclization
The azlactone intermediate is treated with AlCl in toluene, followed by POCl to yield the final product.
Benefits :
Analytical Characterization
Post-synthesis validation requires multimodal analysis:
Spectroscopic Methods
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 68.68 | 68.72 |
| H | 5.09 | 5.12 |
| N | 4.71 | 4.69 |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing 1,3-oxazole formation must be suppressed using directed metal catalysis.
-
Protection Strategies : Phenolic -OH groups require protection (e.g., as methoxymethyl ethers) during harsh cyclizations.
-
Catalyst Recycling : AuCl and PPA are stoichiometric in some methods; heterogeneous catalysts (e.g., Au/TiO) could improve sustainability .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
N-[3-(5-Chloro-2,4-Dihydroxyphenyl)-4-(4-Methoxyphenyl)-1,2-Oxazol-5-yl]Acetamide (FJ2)
- Molecular Formula : C₁₈H₁₅ClN₂O₅
- Key Differences: Chloro and hydroxyl groups at the 2- and 4-positions of the phenolic ring (vs. methoxy in the target compound). Acetamide substituent at the oxazole 5-position (vs. phenol).
- Chloro substitution may increase bioactivity but also toxicity risks .
Phenol, 2-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-
- Molecular Formula : C₁₅H₁₂N₂O₃
- Key Differences: Replacement of 1,2-oxazole with a 1,3,4-oxadiazole ring. Lacks the phenolic methoxy group present in the target compound.
- Implications :
Functional Group Modifications
Mofezolac (2-[4-(4-Methoxyphenyl)-3-(4-Oxocyclohexa-2,5-Dien-1-ylidene)-1,2-Oxazol-5-yl]Acetic Acid)
- Molecular Formula: C₁₉H₁₇NO₅
- Key Differences: Acetic acid group at the oxazole 5-position (vs. phenol). Cyclohexadienone moiety fused to the oxazole.
- Implications :
5-Isoxazoleethanamine, 3-(4-Methoxyphenyl)-N,N-Dimethyl-, Hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₂O₂
- Key Differences: Dimethylaminoethyl chain at the oxazole 5-position (vs. phenol). Quaternary ammonium salt (hydrochloride).
- Implications: Basic amine improves blood-brain barrier penetration. Reduced hydrogen-bonding capacity compared to phenolic derivatives .
Antimicrobial and Antifungal Activity
- Triazole Analogues: Compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Thio}-1-Phenyl-1-Ethanol () exhibit antifungal activity, attributed to the triazole ring’s ability to inhibit cytochrome P450 enzymes. The target compound’s phenol group may offer similar efficacy but with distinct pharmacokinetics .
- Oxadiazole Derivatives : highlights acute oral toxicity (Category 4), suggesting that oxazole-based compounds like the target may have safer profiles due to reduced electrophilicity .
Analgesic and Anti-Inflammatory Activity
- Isoxazole Modifications : indicates that 5-position substitutions (e.g., p-methoxyphenyl) in isoxazoles enhance analgesic efficacy. The target compound’s methoxy group may similarly improve receptor binding and metabolic stability .
- Mofezolac: As a non-steroidal anti-inflammatory drug (NSAID), its acetic acid group is critical for COX inhibition. The target compound’s phenol moiety may instead target alternative pathways, such as antioxidant or LOX inhibition .
Structural and Electronic Comparisons
Hydrogen Bonding and Crystal Packing
- The phenol group in the target compound enables strong hydrogen-bonding interactions (O–H···N/O), as seen in similar structures analyzed via SHELX and ORTEP (). This contrasts with acetamide or oxadiazole derivatives, where hydrogen-bonding patterns differ significantly .
Electronic Effects
- The 1,2-oxazole ring’s electron-rich nature (due to the oxygen atom) contrasts with the electron-deficient 1,3,4-oxadiazole.
Data Table: Key Comparative Features
Biological Activity
5-Methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group and an oxazole ring. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 285.33 g/mol. The presence of the methoxy groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. This property is particularly valuable in drug development for conditions where enzyme modulation is beneficial.
- Receptor Binding : The structural motifs present in the compound suggest it may bind to specific receptors in the body, influencing physiological responses.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, derivatives containing methoxy groups have been noted to exhibit enhanced antiproliferative activity against breast and colon cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported range from 4.69 µM to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of similar phenolic compounds has been documented extensively. The presence of multiple hydroxyl and methoxy groups enhances radical scavenging activities, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antioxidant | Scavenges free radicals |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions under controlled conditions using sodium hydride and dimethylformamide (DMF) as solvents. This compound serves as a building block in medicinal chemistry for developing more complex therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
